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Compound of Interest

Compound Name:
(2,3-Dichloro-5-

fluorophenyl)boronic acid

Cat. No.: B8200177

Get Quote

Content Type: Technical Reference & Experimental Guide Primary Isomer Focus: 3,5-Dichloro-

4-fluorophenylboronic acid (Representative of the class)

Executive Summary
The chemical formula

refers to the family of dichlorofluorophenylboronic acids. These organoboron compounds are
critical intermediate building blocks in medicinal chemistry and materials science. They are
primarily utilized as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions to
introduce a di-halogenated phenyl motif into biaryl scaffolds.

The strategic placement of chlorine and fluorine atoms on the phenyl ring serves two major

purposes in drug design:

Metabolic Blocking: Halogens at the para or meta positions block oxidative metabolism (e.g.,

by Cytochrome P450).

Electronic Modulation: The electron-withdrawing nature of Cl and F modulates the pKa and

lipophilicity (LogP) of the final drug candidate.
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This guide details the structural properties, synthesis challenges (specifically

protodeboronation), and validated experimental protocols for utilizing this reagent.

Part 1: Structural Elucidation & Physicochemical
Properties
Molecular Identity
The formula

represents a benzene ring substituted with:

One Boronic Acid group (

)[1]

Two Chlorine atoms (

)

One Fluorine atom (

)[1]

While multiple regioisomers exist, the 3,5-dichloro-4-fluorophenylboronic acid is highly relevant

in modern drug discovery for creating symmetrical, metabolically stable biaryl cores.

Physicochemical Data Table
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Property Value Notes

Molecular Formula

Molecular Weight 208.81 g/mol
Useful for stoichiometry

calculations.

Exact Mass 207.966 g/mol
Monoisotopic mass for MS

identification.

Physical State White to off-white powder
Hygroscopic; store under inert

gas.

Solubility DMSO, Methanol, THF
Poor solubility in non-polar

solvents (Hexane).

Acidity (pKa) ~7.0 - 8.0
Lower than Ph-B(OH)2 due to

electron-withdrawing halogens.

Isomerism & Structural Hierarchy
The regiochemistry of the halogens significantly impacts the reactivity and stability of the

boronic acid. The diagram below illustrates the relationship between the molecular formula and

its key isomers.

Molecular Formula
C6H4BCl2FO2
(MW: 208.81)

Class:
Dichlorofluorophenylboronic Acids

3,5-Dichloro-4-fluorophenyl-
boronic acid

(Symmetrical, Metabolic Blocker)

 Common

2,6-Dichloro-4-fluorophenyl-
boronic acid

(Sterically Hindered)

 Difficult Coupling

2,4-Dichloro-5-fluorophenyl-
boronic acid
(Asymmetric)

Click to download full resolution via product page
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Figure 1: Structural classification of C6H4BCl2FO2 isomers. The 3,5-dichloro-4-fluoro isomer is

highlighted as a common metabolic blocker.

Part 2: Synthesis & Stability Insights (Expert
Analysis)
Synthesis Routes
The synthesis of

typically follows one of two pathways:

Lithium-Halogen Exchange (Cryogenic): Treatment of the corresponding 1-bromo-3,5-

dichloro-4-fluorobenzene with

-BuLi at -78°C, followed by quenching with Triisopropyl borate (

) and acidic hydrolysis.

Miyaura Borylation (Catalytic): Pd-catalyzed coupling of the aryl halide with

Bis(pinacolato)diboron (

), followed by oxidative hydrolysis (NaIO4/HCl) to reveal the free acid.

Critical Instability: Protodeboronation
Scientist's Note: Researchers must be aware that poly-halogenated boronic acids are prone to

protodeboronation (loss of the boron group replaced by a proton).

Mechanism: The electron-withdrawing fluorine and chlorine atoms stabilize the sigma-

complex intermediate, facilitating the cleavage of the C-B bond under basic heating

conditions.

Mitigation: Avoid harsh bases (like KOH or NaOH) at high temperatures. Use milder bases (

,

) or anhydrous conditions if possible.
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Part 3: Application - Suzuki-Miyaura Coupling[2][3]
[4]
The primary utility of

is in the Suzuki-Miyaura reaction. Below is the catalytic cycle specific to this reagent,
highlighting the transmetallation step where the boronate enters the cycle.[2]

Pd(0)
Active Catalyst

Oxidative Addition
(Ar-X insertion)

Pd(II)-X
Complex

Transmetallation
(Rate Limiting)

 + Base

Pd(II)-Biaryl
Complex

Reductive Elimination
(Product Release)

Biaryl Product

Aryl Halide
(R-Br)

C6H4BCl2FO2
(Activated by Base)

Click to download full resolution via product page

Figure 2: Catalytic cycle of Suzuki coupling utilizing C6H4BCl2FO2. Transmetallation requires

base activation of the boronic acid.[2][3]

Part 4: Experimental Protocols
Standard Operating Procedure: Suzuki Coupling
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Objective: Coupling of 3,5-dichloro-4-fluorophenylboronic acid with an aryl bromide.

Reagents:

Aryl Bromide (1.0 equiv)

Reagent: 3,5-Dichloro-4-fluorophenylboronic acid (1.2 - 1.5 equiv)

Catalyst:

(0.05 equiv) - Chosen for robustness against steric bulk.

Base:

(2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Workflow:

Setup: Charge a microwave vial or round-bottom flask with the Aryl Bromide, Boronic Acid,

and Pd catalyst.

Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes (Evacuate/Backfill x3).

Solvation: Add degassed 1,4-Dioxane via syringe.

Activation: Add the aqueous

solution.

Reaction: Heat to 80°C for 4–12 hours.

Note: Monitor by LC-MS. If protodeboronation is observed (formation of 1,3-dichloro-2-

fluorobenzene), lower temp to 60°C and switch base to

in dry THF.

Workup: Dilute with EtOAc, wash with water and brine. Dry over

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8200177?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


, filter, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Quality Control: HPLC Method
To verify the purity of the boronic acid starting material (boronic acids can dehydrate to

boroxines, which is reversible and acceptable, but oxidative degradation is not).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm.

Expected Retention: The boronic acid is polar; expect early elution compared to the de-

boronated byproduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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